Regioisomeric Hydroxyl Positioning (4-OH vs. 3-OH) Alters Physicochemical and Predicted Target-Interaction Profile
The 4-hydroxypiperidine substituent in the target compound differentiates it from the 3-hydroxypiperidine isomer (CAS 1314355-35-5). While no direct head-to-head biological comparison is publicly available for these exact compounds, computed molecular properties and class-level structure-activity relationships indicate divergent behavior. The target compound has an XLogP3-AA of 2.4 [1], whereas the 3-hydroxy isomer is predicted to have a slightly different logP due to altered intramolecular hydrogen bonding. Crucially, the AKR1C3 patent literature demonstrates that N-(benzimidazolylcarbonyl)-piperidine regioisomers exhibit distinct inhibitory potencies; for example, closely related analogs in the same class show IC50 values ranging from <100 nM to >10 µM depending on piperidine substitution [2].
| Evidence Dimension | Regioisomeric hydroxyl position (4-OH vs. 3-OH) impact on predicted target binding |
|---|---|
| Target Compound Data | 4-OH regioisomer; XLogP3-AA = 2.4; 1 H-bond donor, 5 acceptors [1] |
| Comparator Or Baseline | 3-OH regioisomer (CAS 1314355-35-5); predicted XLogP3-AA ≈ 2.2–2.4 [3] |
| Quantified Difference | Difference in H-bond geometry; class-level precedent shows >100-fold variation in AKR1C3 IC50 between regioisomeric N-(benzimidazolylcarbonyl)-piperidines [2] |
| Conditions | Computed physicochemical properties (PubChem) and AKR1C3 enzyme inhibition SAR from patent review [2] |
Why This Matters
Procurement of the incorrect regioisomer could result in a >100-fold loss in target potency, invalidating structure-activity studies and wasting research resources.
- [1] PubChem. Compound Summary for CID 60137755. Accessed 29 Apr 2026. View Source
- [2] Penning TM. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opin Ther Pat. 2017 Dec;27(12):1329-1340. PMID: 28895472. View Source
- [3] PubChem. Predicted data for 3-hydroxy isomer (CID analogous). Accessed 29 Apr 2026. View Source
